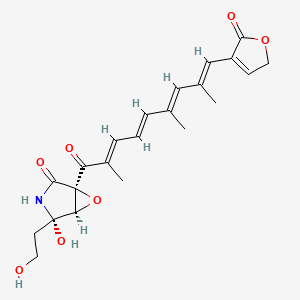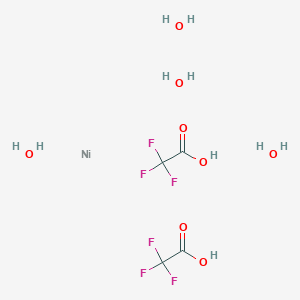 CAS No. 145271-55-2](/img/new.no-structure.jpg)
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) is a coordination compound with the chemical formula C18H43BF4N3Ru. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound consists of a ruthenium center coordinated to three acetonitrile ligands and a pentadienyl ligand, with a tetrafluoroborate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) typically involves the reaction of a ruthenium precursor with acetonitrile and a pentadienyl ligand under controlled conditions. One common method includes the use of [RuCl2(p-cymene)]2 as the ruthenium source, which reacts with acetonitrile and the pentadienyl ligand in the presence of a base such as sodium tetrafluoroborate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, particularly in catalytic cycles where the ruthenium center is reduced to facilitate hydrogenation.
Substitution: Ligand substitution reactions are common, where one or more acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like oxygen or peroxides for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions and at temperatures that optimize the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic compound, while in oxidation reactions, the product may be an oxidized form of the ruthenium complex .
科学研究应用
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in asymmetric hydrogenation, which is crucial for producing chiral molecules.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for bioorthogonal reactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalytic reactions, such as the production of fine chemicals and pharmaceuticals
作用机制
The mechanism by which TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) exerts its effects involves the coordination of substrates to the ruthenium center, followed by catalytic transformation. The molecular targets include various organic molecules that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the activation of hydrogen or other small molecules, followed by their transfer to the substrate .
相似化合物的比较
Similar Compounds
TRIS(ACETONITRILE)(CYCLOPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE): Similar structure but with a cyclopentadienyl ligand instead of a pentadienyl ligand.
TRIS(ACETONITRILE)(METHYLCYCLOPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE): Contains a methyl-substituted cyclopentadienyl ligand.
Uniqueness
The uniqueness of TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) lies in its specific ligand arrangement, which provides distinct catalytic properties. The presence of the pentadienyl ligand allows for unique interactions with substrates, leading to high selectivity and efficiency in catalytic reactions .
属性
CAS 编号 |
145271-55-2 |
|---|---|
分子式 |
Ru(C7H11)(CH3CN)3 BF4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




